2-(trans-2-Pentenyl)cyclopentanone
Description
Properties
CAS No. |
51608-18-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-[(E)-pent-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI Key |
ZIJOSCABGITYIL-UHFFFAOYSA-N |
SMILES |
CCC=CCC1CCCC1=O |
Canonical SMILES |
CCC=CCC1CCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
Fragrance and Flavor Industry
1. Use as a Fragrance Ingredient
- Jasminone is widely utilized in the formulation of perfumes and personal care products due to its appealing scent profile. It contributes smooth and creamy notes that enhance floral and fruity fragrances .
- The compound is particularly effective in creating milky coconut notes , which are desirable in tropical-themed fragrances and products like body lotions and shower gels.
2. Flavoring Agent
- In addition to its aromatic properties, this compound is used as a flavoring agent in food products. Its flavor profile has been noted for its celery-like taste, which can enhance the overall sensory experience of food items .
Safety Assessments
A comprehensive toxicological assessment indicates that cyclopentanones, including jasminone, exhibit low toxicity levels. Key findings include:
- Acute Toxicity : Minimal acute toxicity observed.
- Skin Irritation : Limited evidence of skin irritation at typical usage concentrations.
- Mutagenicity : No mutagenic or genotoxic activity was detected in various assays.
- Developmental Toxicity : No significant developmental toxicity was reported .
Regulatory Status
This compound has been evaluated by various regulatory bodies:
- It has been approved for use in food applications in several Asian countries, including Japan and China, where it is classified under sucrose fatty acid esters .
- The compound meets safety standards set by organizations such as the International Fragrance Association (IFRA), allowing its use in cosmetic formulations .
Case Study 1: Cosmetic Formulation
A study demonstrated the successful incorporation of jasminone into a line of luxury skincare products. The formulation aimed to enhance user experience through its unique scent while maintaining skin compatibility. Consumer feedback indicated a positive response to the fragrance, highlighting its creamy and tropical notes.
Case Study 2: Food Product Development
In a product development initiative, this compound was utilized to create a new line of flavored beverages. The compound's flavor profile was instrumental in achieving a balanced taste that appealed to consumers looking for innovative tropical flavors.
Comparison with Similar Compounds
Functional and Application Differences
- Fragrance and Flavor Profiles: The trans-2-pentenyl group in 2-(trans-2-Pentenyl)cyclopentanone imparts fruity-green notes, making it suitable for jasmine accords . Prenyl cyclopentanone (2-(3-Methyl-2-butenyl)cyclopentanone) contributes to herbal and woody fragrances due to its branched unsaturated chain . 2-N-Heptylcyclopentanone’s longer alkyl chain enhances solubility and stability, favoring pharmaceutical intermediates .
- Biological and Industrial Roles: While this compound is primarily a flavor/fragrance ingredient, curcumin-derived cyclopentanone analogs (e.g., compound 3d in ) exhibit antioxidant and ACE inhibitory activities, showcasing structural versatility for bioactivity . 2-Pentylidenecyclopentanone serves as a precursor for δ-decalactone (a peach-like flavor) via Baeyer-Villiger oxidation, highlighting its role in synthetic chemistry .
- Safety and Environmental Impact: Cyclopentanone derivatives with complex substituents, such as 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, are classified as environmentally hazardous (UN 3082), necessitating careful handling .
Key Research Findings
- Synthetic Efficiency: Aldol condensation and hydrogenation remain robust methods for cyclopentanone derivatives, with yields exceeding 85% for intermediates like 2-Pentylidenecyclopentanone .
- Structure-Activity Relationships :
- Regulatory Status: this compound’s inclusion in FAO/WHO guidelines underscores its safety for food applications, unlike some environmentally hazardous analogs .
Preparation Methods
Palladium-Catalyzed Synthesis via Allylic Alcohol and Enamine Coupling
One of the most direct and regioselective methods to prepare 2-(trans-2-pentenyl)cyclopentanone involves a palladium-catalyzed coupling of allylic alcohols with enamines under inert atmosphere and reflux conditions.
-
- Allylic alcohol (e.g., trans-2-penten-1-ol derivative) is reacted with an enamine precursor.
- Catalysts: Palladium diacetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and zinc dibromide (ZnBr₂).
- Solvent: Dichloromethane (CH₂Cl₂).
- Conditions: Reflux under nitrogen atmosphere for 2–18 hours.
-
- Initial reflux of allylic alcohol with Pd catalyst and ZnBr₂ for 15 minutes.
- Addition of enamine solution followed by continued reflux.
- Post-reaction workup involves evaporation of solvent, aqueous NaOH treatment, extraction with CH₂Cl₂, washing with ammonium chloride, drying over MgSO₄.
- Purification by column chromatography (petroleum ether/ether 9:1).
-
- The reaction affords homoallyl ketones including this compound as colorless oils.
- Reported yields up to 80% under optimized conditions.
-
- The reaction proceeds via palladium-catalyzed allylic substitution.
- Zinc dibromide acts as a Lewis acid to facilitate regioselectivity.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (0.06 mmol), PPh₃ (0.24 mmol) |
| Lewis acid | ZnBr₂ (4 mmol) |
| Solvent | CH₂Cl₂ (10-15 mL) |
| Temperature | Reflux |
| Atmosphere | Nitrogen |
| Reaction time | 2–18 hours |
| Workup | NaOH aqueous extraction, MgSO₄ drying |
| Purification | Column chromatography (petroleum ether/ether 9:1) |
| Yield | ~80% |
This method is well-documented for its regioselectivity and relatively high yield, making it a preferred route for synthesizing this compound.
Alkylation and Cyclization from Dialkyl Adipates (Patent Method)
Another approach involves multi-step synthesis starting from dialkyl adipates, which undergo alkylation, cyclization, saponification, and decarboxylation to yield 2-substituted cyclopentanones such as this compound.
-
- Alkylation: Dialkyl adipate is alkylated with an alkyl halide (e.g., methyl bromide or other alkylating agents) to form 2-substituted cyclopentanone-2-carboxylic acid methyl ester.
- Cyclization: Intramolecular cyclization occurs to form the cyclopentanone ring.
- Saponification and Decarboxylation: Hydrolysis of ester groups followed by decarboxylation yields the substituted cyclopentanone.
-
- Alkylation performed in the presence of alkali metal alkoxides.
- Temperature range for alkylation: 0–250 °C, preferably 20–200 °C.
- Use of strong acids (e.g., sulfuric acid) for decarboxylation.
- Reaction may be conducted under pressure or in closed vessels for volatile alkylating agents.
-
- Alkylation yields approximately 70% of theoretical.
- Saponification and decarboxylation yields about 80% of theoretical.
- Overall yield based on dialkyl adipate is about 42%.
- Limitations include reversibility of cyclization and side reactions such as O-alkylation.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Alkyl halide, alkali alkoxide, 20–200 °C | ~70% (theoretical) | Reversibility affects yield |
| Cyclization | Intramolecular under basic conditions | - | Competes with cleavage reactions |
| Saponification & Decarboxylation | Acidic hydrolysis, 20–80% H₂SO₄, elevated temperature | ~80% (theoretical) | Requires strong acid treatment |
| Overall yield | From dialkyl adipate | ~42% | Limited by side reactions |
This method is more classical and less direct but provides a route from readily available starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed allylic alcohol/enamine coupling | Pd(OAc)₂, PPh₃, ZnBr₂, CH₂Cl₂ | Reflux, N₂, 2–18 h | ~80 | Regioselective, high yield | Requires inert atmosphere |
| Alkylation and cyclization from dialkyl adipates | Dialkyl adipate, alkyl halide, alkali alkoxide, strong acid | 20–200 °C, acidic hydrolysis | ~42 | Uses inexpensive precursors | Moderate yield, side reactions |
| Rhodium-catalyzed tandem hydroacylation and semipinacol rearrangement | Rh catalyst, alkynyl cyclobutanols, aldehydes | Mild, catalytic | High (reported for analogs) | Atom economical, mild conditions | Needs specific substrates |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trans-2-Pentenyl)cyclopentanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via Claisen rearrangement or conjugate addition strategies. For example, Claisen rearrangement of allyl vinyl ether derivatives under thermal conditions (150–200°C) can yield cyclopentanone scaffolds. Conjugate additions using organocuprates (e.g., Gilman reagents) to α,β-unsaturated ketones are also effective, requiring anhydrous tetrahydrofuran (THF) at -78°C to control stereochemistry . Optimization includes using catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation involves spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography . NMR analysis identifies key signals: the cyclopentanone carbonyl (δ ~210 ppm in ¹³C NMR) and trans-pentenyl protons (J = 15–16 Hz for trans-alkene coupling). X-ray diffraction, performed with synchrotron radiation (λ = 0.710–0.850 Å), resolves stereochemistry and bond angles. Refinement using SHELXL software validates anisotropic thermal parameters for non-hydrogen atoms .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Critical properties include logP (measured via reverse-phase HPLC: ~2.8), boiling point (estimated via GC-MS: ~250°C), and solubility (sparingly soluble in water, miscible in dichloromethane). Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability, showing decomposition above 300°C. These data align with structurally similar cyclopentanone derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the trans-pentenyl group influence reactivity in cycloaddition reactions?
- Methodological Answer : The trans-configuration imposes steric constraints, favoring exo-selective Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state energies, showing a 5–8 kcal/mol preference for exo products. Experimental validation uses NOESY NMR to confirm adduct geometry .
Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?
- Methodological Answer : Directed C–H activation with palladium catalysts (e.g., Pd(OAc)₂) and directing groups (e.g., pyridine) enables selective β-functionalization. Alternatively, photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light (450 nm) promotes radical addition at the α-position. Reaction progress is monitored via in-situ IR to track intermediates .
Q. How can computational methods predict the compound’s metabolic pathways in biological systems?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking (AutoDock Vina) simulate interactions with cytochrome P450 enzymes. Key metabolites, such as epoxidized pentenyl or hydroxylated cyclopentanone, are predicted. In vitro validation uses liver microsomes and LC-MS/MS to identify phase I metabolites .
Q. What are the degradation products of this compound under oxidative conditions?
- Methodological Answer : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) generates ketone oxidation products (e.g., 2-(trans-2-Pentenyl)-cyclopentanone oxide), identified via GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under argon .
Q. How does the compound’s conformation affect its binding to enzyme active sites?
- Methodological Answer : Molecular dynamics simulations (GROMACS) reveal that the boat conformation of the cyclopentanone ring enhances binding to ketoreductases (e.g., KRED-101). Kinetic assays (UV-Vis at 340 nm, NADPH depletion) confirm a 3-fold higher activity compared to chair conformers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
